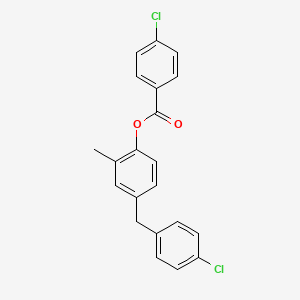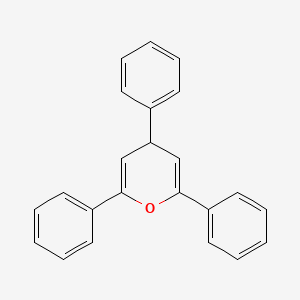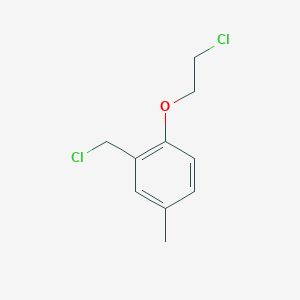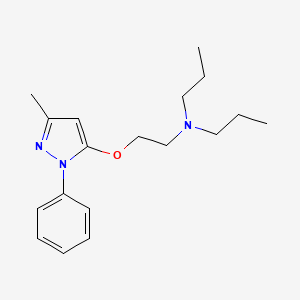
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of 1,3-diketones with hydrazine derivatives. For Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl-, the synthetic route may involve the reaction of 1-phenyl-3-methyl-1H-pyrazol-5-amine with 2-(dipropylamino)ethanol under appropriate conditions .
Industrial Production Methods
Industrial production of pyrazole derivatives often employs green chemistry principles, such as the use of aqueous methods, microwave-assisted synthesis, and solvent-free conditions. These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Pyrazole derivatives can undergo various chemical reactions, including:
Oxidation: Pyrazole derivatives can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of pyrazole derivatives can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazole derivatives typically yields pyrazole N-oxides, while reduction can produce dihydropyrazoles .
Scientific Research Applications
Mechanism of Action
The mechanism of action of Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- include other pyrazole derivatives, such as:
- 1-Phenyl-3-methyl-1H-pyrazol-5-amine
- 3,5-Dimethyl-1-phenyl-1H-pyrazole
- 1-(2-Hydroxyethyl)-3-methyl-1H-pyrazole
Uniqueness
What sets Pyrazole, 5-(2-(dipropylamino)ethoxy)-3-methyl-1-phenyl- apart from other similar compounds is its unique substitution pattern, which imparts specific chemical and biological properties. The presence of the dipropylaminoethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
5372-14-5 |
|---|---|
Molecular Formula |
C18H27N3O |
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-[2-(5-methyl-2-phenylpyrazol-3-yl)oxyethyl]-N-propylpropan-1-amine |
InChI |
InChI=1S/C18H27N3O/c1-4-11-20(12-5-2)13-14-22-18-15-16(3)19-21(18)17-9-7-6-8-10-17/h6-10,15H,4-5,11-14H2,1-3H3 |
InChI Key |
HFRKYKIFNKPQBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCOC1=CC(=NN1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


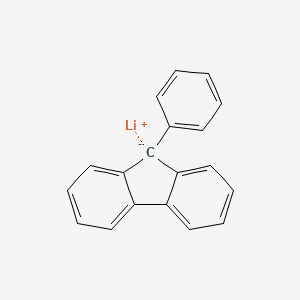

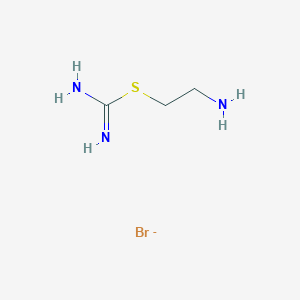
![1H-Pyrazolo[3,4-b]pyrido[2,3-e]pyrazine](/img/structure/B14746524.png)
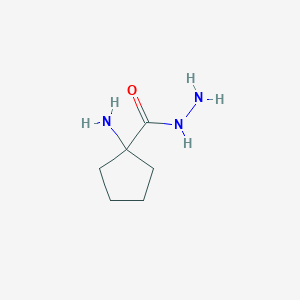

![Trichloro[bis(trifluoromethyl)]-lambda~5~-phosphane](/img/structure/B14746547.png)
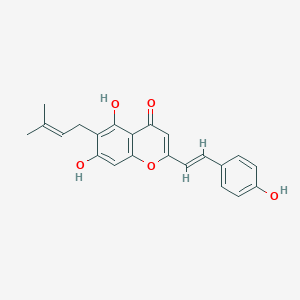

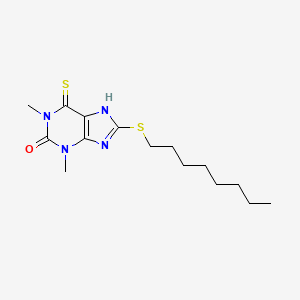
![Thiazolium, 3-ethyl-2-[3-(3-ethyl-2-thiazolidinylidene)-1-propenyl]-4,5-dihydro-, iodide](/img/structure/B14746576.png)
